molecular formula C12H9F3N2O B7838074 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B7838074
M. Wt: 254.21 g/mol
InChI Key: CHEDIOFNIRSPPN-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is a chemical compound characterized by a pyridine ring attached to an aniline group, with a trifluoromethoxy group at the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline typically involves the following steps:

  • Nitration: The starting material, 4-aminopyridine, is nitrated to introduce the nitro group at the appropriate position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 4-aminopyridine.

  • Halogenation: The aniline group is halogenated to introduce the trifluoromethoxy group.

  • Coupling Reaction: The halogenated aniline is then coupled with pyridine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The trifluoromethoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron, tin, and hydrogen gas.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary amines and secondary amines.

  • Substitution: Various substituted anilines and pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(Pyridin-4-yl)aniline: Similar structure but lacks the trifluoromethoxy group.

  • 2-(Trifluoromethoxy)aniline: Similar to the target compound but lacks the pyridine ring.

  • 5-(Pyridin-4-yl)aniline: Similar to the target compound but lacks the trifluoromethoxy group.

Uniqueness: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is unique due to the combination of the pyridine ring and the trifluoromethoxy group, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-pyridin-4-yl-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDIOFNIRSPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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